molecular formula C23H31NO4 B3996223 3,4,5-triethoxy-N-(4-phenylbutyl)benzamide

3,4,5-triethoxy-N-(4-phenylbutyl)benzamide

Cat. No.: B3996223
M. Wt: 385.5 g/mol
InChI Key: IJXRPIIDBBJXNI-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-(4-phenylbutyl)benzamide is a complex organic compound characterized by its molecular formula C23H31NO4. This compound features a benzamide core with three ethoxy groups attached to the benzene ring and a phenylbutyl group linked to the amide nitrogen

Properties

IUPAC Name

3,4,5-triethoxy-N-(4-phenylbutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO4/c1-4-26-20-16-19(17-21(27-5-2)22(20)28-6-3)23(25)24-15-11-10-14-18-12-8-7-9-13-18/h7-9,12-13,16-17H,4-6,10-11,14-15H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXRPIIDBBJXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-triethoxy-N-(4-phenylbutyl)benzamide typically involves multiple steps. One common approach is to start with 3,4,5-triethoxybenzoic acid, which undergoes a reaction with 4-phenylbutylamine in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the benzamide derivative.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Triethoxy-N-(4-phenylbutyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules with potential biological activity.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,4,5-triethoxy-N-(4-phenylbutyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects in cellular signaling pathways. The exact mechanism can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

  • 3,4,5-trimethoxy-N-(4-phenylbutyl)benzamide

  • 3,4,5-triethoxy-N-(4-methylbutyl)benzamide

  • 3,4,5-triethoxy-N-(4-ethylbutyl)benzamide

Uniqueness: 3,4,5-triethoxy-N-(4-phenylbutyl)benzamide stands out due to its specific ethoxy and phenylbutyl groups, which confer unique chemical and biological properties compared to its analogs. These structural differences can lead to variations in reactivity, solubility, and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4,5-triethoxy-N-(4-phenylbutyl)benzamide
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